molecular formula C22H36N6O7 B14216479 L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid CAS No. 830325-81-0

L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid

Cat. No.: B14216479
CAS No.: 830325-81-0
M. Wt: 496.6 g/mol
InChI Key: RQHXRWJUKGKGTH-ADBDHWBDSA-N
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Description

L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid is a peptide compound composed of four amino acids: valine, isoleucine, histidine, and glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide through fermentation.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form oxo-histidine.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired substitution.

Major Products Formed

    Oxidation: Oxo-histidine derivatives.

    Reduction: Reduced thiol-containing peptides.

    Substitution: Peptides with modified side chains.

Scientific Research Applications

L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins to exert its effects. The histidine residue can act as a proton donor or acceptor, facilitating various biochemical reactions. The glutamic acid residue can participate in hydrogen bonding and electrostatic interactions, contributing to the peptide’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-isoleucyl-L-histidyl-L-glutamine: Similar structure but with glutamine instead of glutamic acid.

    L-Valyl-L-isoleucyl-L-histidyl-L-aspartic acid: Similar structure but with aspartic acid instead of glutamic acid.

    L-Valyl-L-isoleucyl-L-histidyl-L-lysine: Similar structure but with lysine instead of glutamic acid.

Uniqueness

L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of both hydrophobic (valine, isoleucine) and hydrophilic (histidine, glutamic acid) residues allows for diverse interactions and applications.

Properties

CAS No.

830325-81-0

Molecular Formula

C22H36N6O7

Molecular Weight

496.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C22H36N6O7/c1-5-12(4)18(28-20(32)17(23)11(2)3)21(33)27-15(8-13-9-24-10-25-13)19(31)26-14(22(34)35)6-7-16(29)30/h9-12,14-15,17-18H,5-8,23H2,1-4H3,(H,24,25)(H,26,31)(H,27,33)(H,28,32)(H,29,30)(H,34,35)/t12-,14-,15-,17-,18-/m0/s1

InChI Key

RQHXRWJUKGKGTH-ADBDHWBDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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